molecular formula C7H11NO4 B6174783 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 2551117-92-9

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B6174783
CAS No.: 2551117-92-9
M. Wt: 173.17 g/mol
InChI Key: DDTUFYWEZOQHHS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of a pyrrolidine derivative with methoxymethyl reagents under controlled conditions. One common method involves the use of formaldehyde and methanol in the presence of a base to introduce the methoxymethyl group onto the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structural features, such as the methoxymethyl group and the pyrrolidine ring.

Properties

CAS No.

2551117-92-9

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-12-4-7(6(10)11)3-2-5(9)8-7/h2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

DDTUFYWEZOQHHS-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCC(=O)N1)C(=O)O

Purity

0

Origin of Product

United States

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